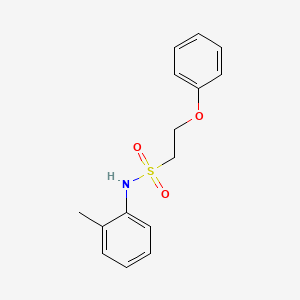

2-phenoxy-N-(o-tolyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenoxy-N-(o-tolyl)ethanesulfonamide, also known as PTE, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. PTE belongs to the class of sulfonamide compounds and has been studied for its various biological activities.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the formation of benzylic derivatives . The benzylic position of this molecule is reactive due to the resonance stabilization offered by the adjacent phenyl rings . This allows for various substitutions and modifications, enabling the synthesis of a wide range of organic compounds.

Medicinal Chemistry

In medicinal chemistry, “2-phenoxy-N-(o-tolyl)ethanesulfonamide” is used to design and synthesize novel pharmaceuticals . Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications, such as antitubercular agents .

Cosmetic Industry

The compound finds applications in the cosmetic industry as a preservative or stabilizer for certain formulations. Its efficacy in preventing microbial growth helps in extending the shelf life of cosmetic products .

Dye and Resin Solvent

Due to its solvating properties, “2-phenoxy-N-(o-tolyl)ethanesulfonamide” is used as a solvent for dyes, inks, and resins . It can dissolve and stabilize complex molecules, which is crucial in the manufacturing of colored materials .

Chemical Education

Lastly, this compound is utilized in chemical education for demonstrating reaction mechanisms and synthetic strategies . Its reactivity at the benzylic position is a classic example used in teaching organic chemistry concepts .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with various targets .

Mode of Action

It’s known that phenoxyethanol, a compound with a similar structure, demonstrates antimicrobial ability and acts as an effective preservative in pharmaceuticals, cosmetics, and lubricants . It’s also been used in vaccines and shown to inactivate bacteria, and several types of yeast .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities .

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-13-7-5-6-10-15(13)16-20(17,18)12-11-19-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUGYFGSOKZDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2870779.png)

![8-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2870788.png)

![3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2870795.png)

![Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2870800.png)